

A Technical Guide to D-Galactose-13C6: Sourcing and Application for Researchers

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Compound of Interest

Compound Name: **D-Galactose-13C6**

Cat. No.: **B12396174**

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For researchers, scientists, and professionals in drug development, stable isotope-labeled compounds are indispensable tools for elucidating metabolic pathways and quantifying metabolic fluxes. **D-Galactose-13C6**, a uniformly labeled stable isotope of D-galactose, serves as a critical tracer in metabolic research, particularly in studies involving galactose metabolism and its implications in various physiological and pathological states. This technical guide provides an in-depth overview of **D-Galactose-13C6**, including a comparative summary of suppliers, purchasing options, and detailed experimental methodologies for its application in metabolic flux analysis.

D-Galactose-13C6: Supplier and Purchasing Options

The procurement of high-quality **D-Galactose-13C6** is the foundational step for any research application. A variety of suppliers offer this labeled compound with different specifications. The following table summarizes the key quantitative data from several reputable suppliers to facilitate a comparative assessment.

Supplier/ Distributo r	Product Name/Sy onyms	CAS Number	Molecular Formula	Molecular Weight	Isotopic Purity	Available Quantiti es
MedChem Express	D- Galactose- 13C6, D- (+)- Galactose- 13C6	74134-89- 7	¹³ C ₆ H ₁₂ O ₆	186.11	Not specified	Inquire
Sapphire Bioscience (distributor for Toronto Research Chemicals)	D- Galactose- 13C6	74134-89- 7	¹³ C ₆ H ₁₂ O ₆	186.11	Not specified	5 mg, 50 mg, Bulk
LGC Standards	D- Galactose- 13C6	74134-89- 7	¹³ C ₆ H ₁₂ O ₆	186.11	>95% (HPLC)	5 mg, 50 mg
Cambridge Isotope Laboratories, Inc.	D- Galactose (U- ¹³ C ₆ , 99%)	74134-89- 7	HO*CH ₂ (C HOH) ₄ CH O	186.11	99%	0.1 g
Omicron Biochemic als, Inc.	D-[UL- 13C6]galac tose	74134-89- 7	Not specified	Not specified	High purity	Inquire
Sigma- Aldrich	D- Galactose- 13C6	74134-89- 7	¹³ C ₆ H ₁₂ O ₆	186.11	≥98 atom % ¹³ C	Inquire

Experimental Protocols: Metabolic Flux Analysis using D-Galactose-13C6

Metabolic flux analysis (MFA) with stable isotopes like **D-Galactose-13C6** is a powerful technique to quantify the rates of metabolic reactions within a biological system. The general workflow involves introducing the labeled substrate to cells or an organism, allowing it to be metabolized, and then measuring the incorporation of the heavy isotope into downstream metabolites.

Key Experimental Steps:

- Cell Culture and Isotope Labeling:
 - Culture cells in a standard medium to the desired cell density.
 - Replace the standard medium with a medium containing **D-Galactose-13C6** as the sole galactose source. The concentration of the labeled galactose should be optimized for the specific cell type and experimental goals.
 - Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled galactose, leading to an isotopic steady state.
- Metabolite Extraction:
 - Quench the metabolism rapidly to prevent further enzymatic activity. This is often achieved by flash-freezing the cells in liquid nitrogen.
 - Extract the metabolites using a suitable solvent system, such as a mixture of methanol, acetonitrile, and water.
- Sample Preparation for Analysis (GC-MS):
 - For analysis by gas chromatography-mass spectrometry (GC-MS), metabolites often require derivatization to increase their volatility. A common method is the preparation of aldononitrile pentaacetate derivatives.[\[1\]](#)
 - To quantify D-galactose concentration, a known amount of a different labeled galactose, such as D-[1-¹³C]galactose, can be added as an internal standard.[\[2\]](#)
- Mass Spectrometry Analysis:

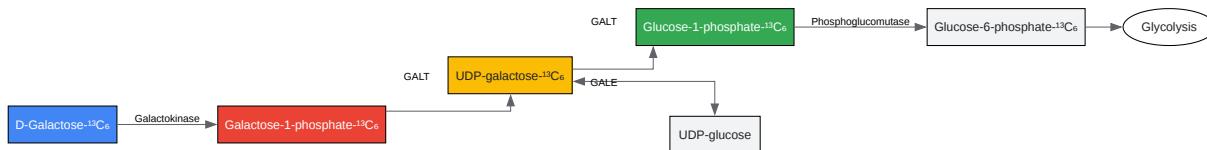
- Analyze the derivatized samples using GC-MS. The mass spectrometer is used to detect the mass isotopomer distributions of the targeted metabolites.
- By monitoring specific ion intensities, the enrichment of ^{13}C in various metabolites can be determined. For example, in the positive chemical ionization mode, monitoring the $[\text{MH}-60]^+$ ion intensities at m/z 328, 329, and 334 allows for the assessment of 1- (^{12}C) -, 1- (^{13}C) -, and U- $(^{13}\text{C}_6)$ -labeled D-galactose, respectively.[\[1\]](#)
- Data Analysis and Flux Calculation:
 - The measured mass isotopomer distributions are then used in computational models to calculate the intracellular metabolic fluxes. This typically involves solving a system of algebraic equations that describe the flow of carbon through the metabolic network.

Visualizing Metabolic Pathways and Experimental Workflows

Diagrams are essential for understanding the complex relationships in metabolic pathways and experimental procedures. The following visualizations are provided in the DOT language for use with Graphviz.

The Leloir Pathway for D-Galactose- $^{13}\text{C}_6$ Metabolism

D-Galactose is primarily metabolized through the Leloir pathway, where it is converted into glucose-1-phosphate, which then enters glycolysis. Tracing the ^{13}C atoms from **D-Galactose- $^{13}\text{C}_6$** through this pathway allows for the quantification of its contribution to central carbon metabolism.

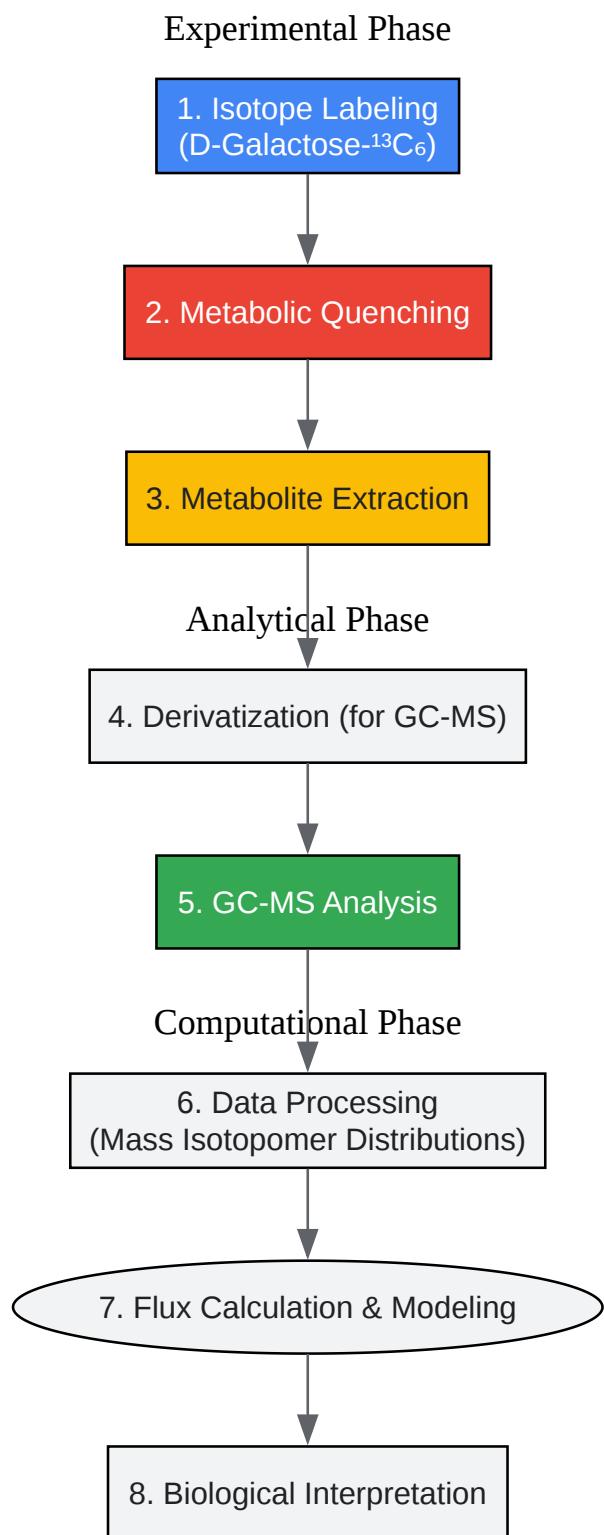


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Caption: The Leloir Pathway for the metabolism of D-Galactose-¹³C₆.

General Workflow for ¹³C Metabolic Flux Analysis

The following diagram illustrates the key stages of a typical ¹³C metabolic flux analysis experiment, from isotope labeling to data interpretation.

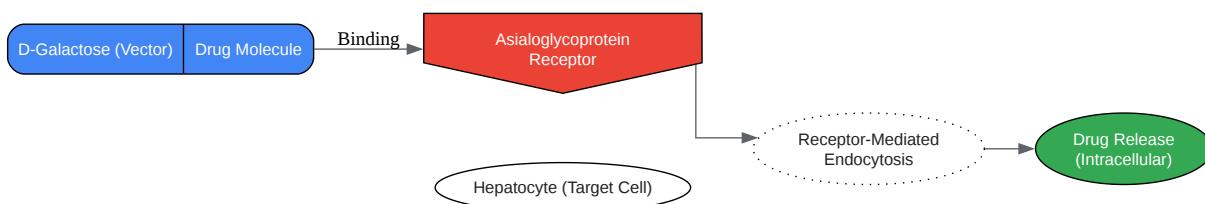


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Caption: A generalized workflow for ¹³C metabolic flux analysis.

D-Galactose as a Vector for Targeted Drug Delivery

In drug development, D-galactose can be used as a targeting moiety. Certain cell types, such as hepatocytes, express high levels of asialoglycoprotein receptors that recognize and bind galactose. By conjugating a drug to a galactose-containing molecule, it is possible to achieve targeted delivery to these cells, enhancing therapeutic efficacy and reducing off-target side effects.[3][4]



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Caption: Conceptual diagram of D-galactose as a vector for targeted drug delivery.

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